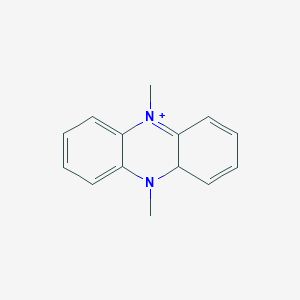
Phenazine, 5,10-dihydro-5,10-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenazine, 5,10-dihydro-5,10-dimethyl- is an organic compound with the molecular formula C14H14N2. It is a derivative of phenazine, characterized by the presence of two methyl groups at the 5 and 10 positions and a dihydro structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route for Phenazine, 5,10-dihydro-5,10-dimethyl- involves the reductive alkylation of phenazine. This process can be initiated electrochemically, providing a convenient and efficient method for the synthesis of 5,10-dihydro-5,10-dialkylphenazines . Another method involves the hydrogenation of 4,4-dinitrodiphenylethane in the presence of a hydrogen catalyst in toluene, followed by treatment with nitrosylamide and subsequent distillation .
Industrial Production Methods
Industrial production of Phenazine, 5,10-dihydro-5,10-dimethyl- typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Phenazine, 5,10-dihydro-5,10-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reductive alkylation is a key reaction, often initiated electrochemically.
Substitution: The compound can participate in substitution reactions, particularly involving its methyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenazine derivatives, while reductive alkylation produces various dialkylphenazines .
Applications De Recherche Scientifique
Phenazine, 5,10-dihydro-5,10-dimethyl- has several scientific research applications:
Chemistry: It is used as a ligand in catalytic processes, facilitating various organic synthesis reactions.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of Phenazine, 5,10-dihydro-5,10-dimethyl- involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, influencing various biochemical processes. Its specific molecular targets and pathways are still under investigation, but it is known to interact with electron transport chains and other redox-active systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenazine: The parent compound, lacking the dihydro and dimethyl modifications.
5,10-Dihydrophenazine: Similar structure but without the methyl groups.
N-Methylphenazinium Cation: Another derivative with different substituents.
Uniqueness
Phenazine, 5,10-dihydro-5,10-dimethyl- is unique due to its specific structural modifications, which confer distinct chemical and physical properties. These modifications enhance its stability and reactivity, making it particularly valuable in various applications .
Propriétés
Formule moléculaire |
C14H15N2+ |
|---|---|
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
5,10-dimethyl-4aH-phenazin-10-ium |
InChI |
InChI=1S/C14H15N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-11H,1-2H3/q+1 |
Clé InChI |
DEZPFHQRXNAKIN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2C=CC=CC2=[N+](C3=CC=CC=C31)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(1-cyclopropylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12349358.png)
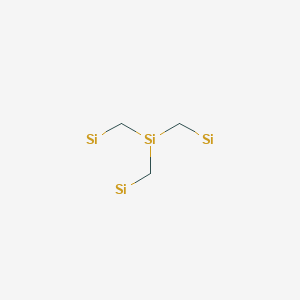
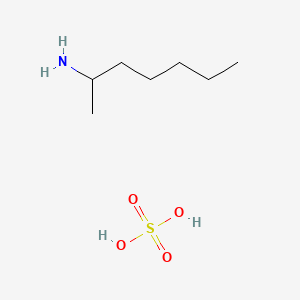
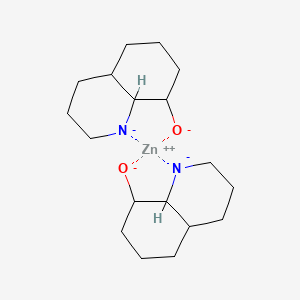
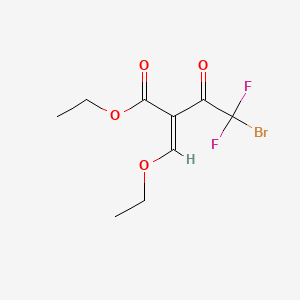
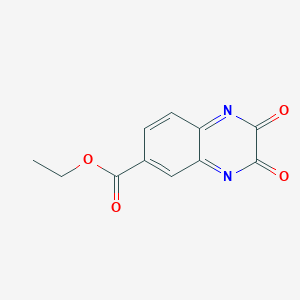
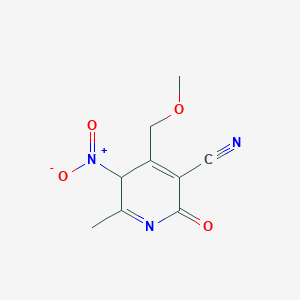
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12349398.png)
![15-Bromo-8-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,4'-piperidine]-7,12-dione hydrochloride](/img/structure/B12349400.png)
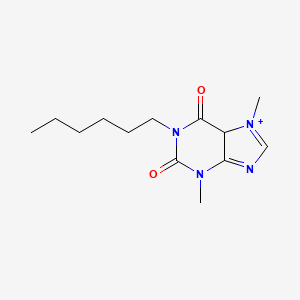
![4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12349413.png)
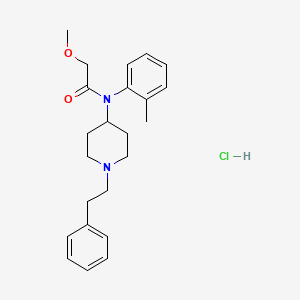
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12349434.png)
